Technical Monograph: (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
Technical Monograph: (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol (CAS 926190-70-7).[1]
[1]
CAS Registry Number: 926190-70-7
Chemical Formula: C
Executive Summary
(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol is a high-value bifunctional building block used extensively in the synthesis of G-protein coupled receptor (GPCR) ligands, specifically targeting serotonergic (5-HT
This compound is unique due to its ortho-substitution pattern (bromine at C7, hydroxymethyl at C6).[1] This arrangement allows for orthogonal functionalization: the aryl bromide serves as a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the benzylic alcohol provides a versatile attachment point for linkers or polar head groups.[1]
Chemical Identity & Physical Properties[2][3][4][5][6]
| Property | Data |
| Appearance | White to off-white crystalline solid |
| Boiling Point (Predicted) | 333.4 ± 42.0 °C at 760 mmHg |
| Density (Predicted) | 1.6 ± 0.1 g/cm³ |
| pKa (Predicted) | 13.94 ± 0.10 (Hydroxyl group) |
| LogP | ~1.71 (Lipophilic, suitable for CNS penetration) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
| SMILES | OCC1=C(Br)C=C2OCCOC2=C1 |
Synthetic Methodology
To ensure high regioselectivity, the direct bromination of the alcohol is discouraged due to potential mixtures of 5-, 7-, and 8-bromo isomers.[1] The authoritative route utilizes the electronic directing effects of the 1,4-benzodioxane oxygens combined with the steric/electronic blocking of a carbonyl intermediate.
Protocol: Regioselective Synthesis via Aldehyde Intermediate
Step 1: Cyclization
Precursor: 3,4-Dihydroxybenzaldehyde
Reagents: 1,2-Dibromoethane, K
Step 2: Regioselective Bromination
Reagents: Br
-
Regiochemical Logic: The aldehyde group at C6 is electron-withdrawing (meta-director).[1] The alkoxy oxygen at position 4 (O4) is a strong electron-donor (para-director). The position para to O4 is C7. The position ortho to O1 is C8. The cooperative directing effect of O4 (para) and the steric relief relative to C5 directs the electrophile (Br
) predominantly to C7 . Outcome: 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde.
Step 3: Chemoselective Reduction
Reagents: Sodium Borohydride (NaBH
Visual Synthesis Workflow
Figure 1: Step-wise synthetic route ensuring correct regiochemistry at the C7 position.
Medicinal Chemistry Applications
This compound is a "linchpin" intermediate. Its value lies in the ability to independently manipulate the "East" and "West" wings of a drug molecule.
Functionalization Strategies
-
The Aryl Bromide (C7):
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl systems (common in kinase inhibitors).
-
Buchwald-Hartwig Amination: Introduction of amines to generate piperazine-linked serotonin ligands (e.g., similar to Buspirone analogs).[1]
-
-
The Benzylic Alcohol (C6):
-
Activation: Conversion to a mesylate (MsCl/Et
N) or bromide (PBr ) creates a potent electrophile for S 2 reactions. -
Oxidation: Re-oxidation to the aldehyde allows for reductive amination, linking the scaffold to secondary amines.
-
Pharmacophore Integration
The 1,4-benzodioxane moiety is a bioisostere for the indole ring found in serotonin.[1] The 7-bromo substituent often occupies a hydrophobic pocket in the receptor, enhancing binding affinity.[1]
Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of CAS 926190-70-7.[1]
Handling & Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The benzylic alcohol is susceptible to slow oxidation if exposed to air over prolonged periods.
-
Solubility: Soluble in DMSO, Methanol, and Dichloromethane.[1] Sparingly soluble in water.
-
Safety: Classified as an irritant (H315, H319, H335). Handle with standard PPE. Avoid contact with strong oxidizing agents.
References
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ChemScene. (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol Product Monograph. Retrieved from
-
Bolchi, C. et al. (2020). 1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry. European Journal of Medicinal Chemistry. Link
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Abbasi, M. A. et al. (2019).[2][3] Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-acetamides. Brazilian Journal of Pharmaceutical Sciences. Link
-
Idris, N. et al. (2022).[4] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Link
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PubChem. 2,3-Dihydro-1,4-benzodioxin-6-methanol Compound Summary. National Library of Medicine. Link
